molecular formula C18H19Cl2NO3 B4060764 1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine

1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine

Cat. No. B4060764
M. Wt: 368.3 g/mol
InChI Key: MRDBEAPOUDGGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and renal failure. The chemical structure of furosemide consists of a piperidine ring, a furan ring, and a 2,4-dichlorophenoxy group, which are responsible for its diuretic properties.

Mechanism of Action

Furosemide acts by inhibiting the sodium-potassium-chloride co-transporter in the loop of Henle, which leads to increased excretion of sodium, potassium, and chloride ions in the urine. This results in a decrease in extracellular fluid volume and blood pressure. Furosemide also has a vasodilatory effect on the blood vessels, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects, including increased excretion of sodium, potassium, and chloride ions in the urine, decreased extracellular fluid volume, and decreased blood pressure. Furosemide also has a vasodilatory effect on the blood vessels, which can lead to increased blood flow and improved tissue oxygenation.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in laboratory experiments, including its well-established diuretic properties and its ability to produce consistent results. However, 1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine also has some limitations, including its potential for toxicity at high doses and its potential for interaction with other drugs.

Future Directions

There are several potential future directions for research on 1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to better understand the potential side effects and interactions of 1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-3-methylpiperidine with other drugs.

Scientific Research Applications

Furosemide has been extensively studied for its diuretic properties and its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing blood pressure, increasing urine output, and improving renal function in patients with hypertension and congestive heart failure. Furosemide has also been used in the treatment of acute renal failure and edema associated with liver cirrhosis.

properties

IUPAC Name

[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-12-3-2-8-21(10-12)18(22)17-7-5-14(24-17)11-23-16-6-4-13(19)9-15(16)20/h4-7,9,12H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDBEAPOUDGGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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